5-(3-bromophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrol-2-one core substituted with bromophenyl, hydroxy, methoxybenzyl, and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized via a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound.
Substitution Reactions: The introduction of the bromophenyl, hydroxy, methoxybenzyl, and methoxyphenyl groups can be achieved through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrrol-2-one core, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies are required to confirm these effects.
Industry
In material science, the compound can be used in the development of novel materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which 5-(3-bromophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like hydroxy and methoxy can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a chlorine atom instead of bromine.
5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 5-(3-bromophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique reactivity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C25H22BrNO4 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22BrNO4/c1-30-20-10-6-16(7-11-20)15-27-23(18-4-3-5-19(26)14-18)22(24(28)25(27)29)17-8-12-21(31-2)13-9-17/h3-14,23,28H,15H2,1-2H3 |
InChI Key |
ANNDPSQRHBVUEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.